molecular formula C15H21NO B10841205 2-(N-Pyrrolidinyl)-3''-methylpropiophenone

2-(N-Pyrrolidinyl)-3''-methylpropiophenone

Cat. No. B10841205
M. Wt: 231.33 g/mol
InChI Key: VMEDIUSDIYRUSA-UHFFFAOYSA-N
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Description

2-(N-Pyrrolidinyl)-3’-methylpropiophenone is a synthetic compound that belongs to the class of cathinones, which are structurally similar to amphetamines. This compound is characterized by the presence of a pyrrolidine ring attached to the propiophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone typically involves the reaction of propiophenone with pyrrolidine under specific conditions. One common method includes the use of a base-mediated diastereoselective cycloaddition reaction. For example, ortho-tosylaminophenyl-substituted para-quinone methides can react with 3-chlorooxindoles to form pyrrolidinyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-Pyrrolidinyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced or modified by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Investigated for its effects on biological systems, particularly its stimulant properties.

    Medicine: Explored for potential therapeutic uses, including as a stimulant or antidepressant.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone involves its interaction with the central nervous system. It is believed to act by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation and mood enhancement .

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: Another cathinone derivative with similar stimulant properties.

    Mephedrone: Known for its euphoric and stimulant effects.

    Ethylone: A synthetic cathinone with empathogenic effects.

Uniqueness

2-(N-Pyrrolidinyl)-3’-methylpropiophenone is unique due to its specific structural configuration, which includes a pyrrolidine ring.

properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(3-methylphenyl)-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H21NO/c1-12-7-6-8-14(11-12)15(17)13(2)16-9-4-3-5-10-16/h6-8,11,13H,3-5,9-10H2,1-2H3

InChI Key

VMEDIUSDIYRUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)N2CCCCC2

Origin of Product

United States

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